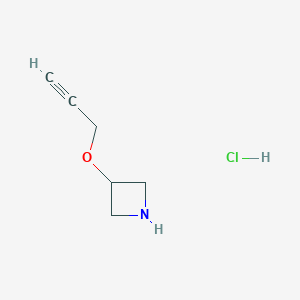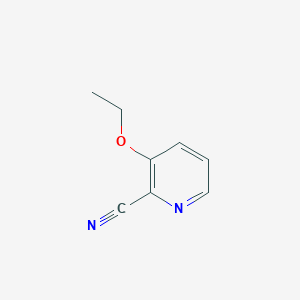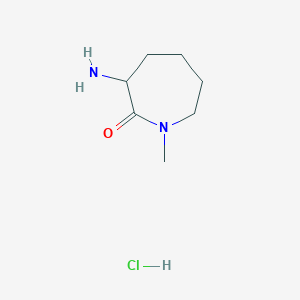
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Vue d'ensemble
Description
“3-(Prop-2-yn-1-yloxy)azetidine hydrochloride”, also known as PAZ, is a compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-propynyloxy)azetidine hydrochloride . The InChI code is 1S/C6H9NO.ClH/c1-2-3-8-6-4-7-5-6;/h1,6-7H,3-5H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 147.6 g/mol .Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry
The compound 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is utilized in the synthesis of aziridines and their subsequent reactivity. It serves as a precursor in the stereoselective preparation of aziridines derived from chalcones and phenylacrylates. These aziridines exhibit reactivity as azomethine ylide precursors, leading to the synthesis of derivatives like 1,4-dihydrochromeno[4,3-b]pyrrole and 3-methylenechromano[4,3-b]pyrrole through intramolecular 1,3-dipolar cycloaddition reactions (Ribeiro Laia & Melo, 2015).
Pharmaceutical Research
In pharmaceutical research, azetidine derivatives, specifically those related to 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride, have shown potential in drug development. For instance, KHG26792, a derivative of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated protective effects against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, suggesting its potential use in treating CNS diseases related to activated microglia (Kim et al., 2015).
Material Science Applications
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride derivatives have applications in material science as well. The azetidine-containing compound 3-azetidinyl propanol, derived from methyl acrylate and 3-amino-1-propanol, was utilized in the development of a single-component, self-curable aqueous-based polyurethane dispersion. This innovative material demonstrated the ability to cure upon drying, forming a polymeric network structure among the polymers, which could have broad implications for coatings and adhesives industries (Wang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-prop-2-ynoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-3-8-6-4-7-5-6;/h1,6-7H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERYWYWIDHFMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride | |
CAS RN |
1380571-75-4 | |
| Record name | 3-(prop-2-yn-1-yloxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)




![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)


![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)